7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

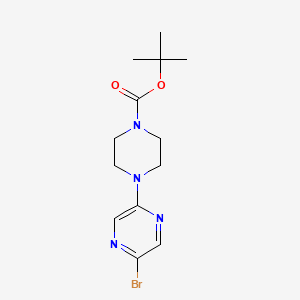

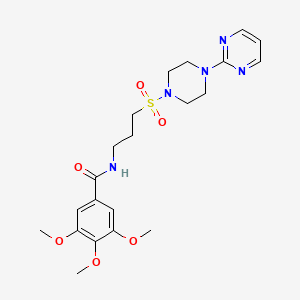

“7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a compound with the molecular formula C8H10N2O4S . It has an average mass of 230.241 Da and a monoisotopic mass of 230.036133 Da . It is used in the synthesis of compounds with anti-tumor activity .

Molecular Structure Analysis

The InChI code for “7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is 1S/C8H10N2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2,9H2,(H2,10,11,12) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Carbonic Anhydrase Inhibition

7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives have been extensively studied for their inhibition of carbonic anhydrase (CA) isoforms. These studies have shown that various sulfonamide derivatives can effectively inhibit human carbonic anhydrase isoforms such as CA I, II, VII, and IX. The inhibition activities of these compounds are significant, with some showing low nanomolar range inhibition. This makes them of particular interest for further investigation in medical applications related to CA inhibition (Abdoli et al., 2017), (Sethi et al., 2013).

Antimicrobial and Antifungal Properties

Some sulfonamide/chromene derivatives have shown promising antimicrobial and antifungal properties. These properties are particularly relevant in the case of drug-resistant pathogens. The synthesis of novel molecules incorporating chromene azo motif and their effectiveness against various bacterial and fungal strains have been a significant area of research. This line of research has implications for developing new drug candidates for treating infectious diseases (Okasha et al., 2019).

Anticancer and Antiviral Applications

Sulfonamide derivatives have been reported to show substantial antitumor activity both in vitro and in vivo. These compounds, with their varied mechanisms of antitumor action such as CA inhibition, cell cycle perturbation, and angiogenesis inhibition, provide a wide array of potential applications in cancer treatment. Some of these compounds are currently under clinical trials. Additionally, several sulfonamides have demonstrated remarkable antiviral activity, making them candidates for treatments against drug-resistant viruses (Scozzafava et al., 2003).

Antibacterial and Lipoxygenase Inhibition

The synthesis of new sulfonamides bearing a 1,4-benzodioxin ring has shown potential as antibacterial agents and as therapeutic agents for inflammatory ailments. These compounds have demonstrated good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme, which is significant for treating inflammatory diseases (Abbasi et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, known as sulfonamides, are known to target enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, a class of compounds to which this compound is related, are known to inhibit the synthesis of folic acid by blocking the enzyme folate synthetase . This results in a decrease in the production of purines, which are essential for bacterial growth .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that this compound may affect the folic acid synthesis pathway, leading to a decrease in purine production .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties influence the bioavailability of the compound.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that this compound may lead to a decrease in bacterial growth due to a decrease in purine production .

properties

IUPAC Name |

7-amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2,9H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCKMBVZFVKDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)

![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2926207.png)

![Ethyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2926210.png)

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)